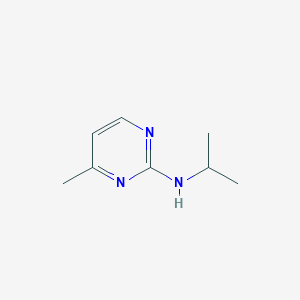

N-Isopropyl-4-methylpyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Isopropyl-4-methylpyrimidin-2-amine is a compound that falls within the category of substituted pyrimidines, which are of interest due to their wide range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and chemical properties of related pyrimidine derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of starting materials such as pyrylium salts, chloropyrimidines, or cyano compounds that undergo various chemical reactions including cyclization, nucleophilic substitution, and alkylation to yield the desired substituted pyrimidines. For instance, the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine involves a two-stage process starting from a pyrylium salt, which is then reacted with amines to form N-alkylpyridinium salts . Similarly, the synthesis of N-substituted-4-trifluoromethylpyrimidinyl-2-amines is achieved by reacting 2-chloro-4-trifluoromethylpyrimidine with amines under specific conditions . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using experimental techniques such as X-ray crystallography, FT-IR, FT-Raman, and NMR, alongside theoretical methods like density functional theory (DFT). These techniques help in determining the conformation, bond lengths, and vibrational frequencies of the molecules . The molecular structure analysis of this compound would likely reveal insights into its steric and electronic properties, which are crucial for understanding its reactivity and potential biological activity.

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions, including nucleophilic substitution, which is a common method for introducing different substituents onto the pyrimidine ring. The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, as well as steric effects imposed by substituents like isopropyl groups . The chemical behavior of this compound would be expected to be influenced by the isopropyl and methyl groups, potentially making it a weak nucleophilic base suitable for certain organic syntheses.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents can significantly alter these properties. For example, the introduction of isopropyl groups can increase steric hindrance and affect the compound's reactivity and physical state . The chemical properties, such as acidity or basicity, can also be inferred from the molecular structure and the electronic distribution within the molecule . Theoretical calculations, including those for dipole moment, polarizability, and hyperpolarizability, provide additional information on the reactivity and potential applications of these compounds in pharmaceuticals and materials science .

科学的研究の応用

Environmental Degradation of Nitrogen-containing Compounds

Advanced Oxidation Processes (AOPs) are effective in mineralizing nitrogen-containing compounds, including those similar in structure to N-Isopropyl-4-methylpyrimidin-2-amine. AOPs improve the efficacy of treatment schemes for toxic and hazardous amino-compounds found in water, demonstrating the importance of developing technologies for their degradation. Specific focus is on aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides, with ozone and Fenton processes showing high reactivity (Bhat & Gogate, 2021).

Analytical Methods for Biogenic Amines in Foods

The analysis of biogenic amines (BAs) in foods, which can include compounds structurally related to this compound, is crucial due to their toxicity and as indicators of food freshness or spoilage. Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are extensively used for the quantitative determination of BAs in various food matrices (Önal, 2007).

Material Science: Poly-N-isopropyl Acrylamide (PNIPAM) Microgels

Research into Poly-N-isopropyl acrylamide (PNIPAM) and its cononsolvency in water/methanol mixtures provides insights into material behavior at the molecular level. This is relevant to the study of this compound as it relates to the broader field of polymer science and applications in creating stimuli-responsive materials (Scherzinger et al., 2014).

Medicinal Chemistry: Immune Response Modifiers

Imiquimod, a compound with a similar amine functional group, highlights the potential of this compound in medicinal chemistry. Imiquimod acts as an immune response modifier, activating cytokines without inherent antiviral or antiproliferative activity in vitro. This suggests a pathway for the therapeutic application of similar compounds (Syed, 2001).

Catalysis: Synthesis of Heterocyclic Compounds

The synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) using hybrid catalysts, including those involving amines, demonstrates the chemical versatility and catalytic potential of compounds like this compound. This area of research is crucial for developing new pharmaceuticals and materials (Parmar et al., 2023).

作用機序

Target of Action

N-Isopropyl-4-methylpyrimidin-2-amine is a pyrimidine derivative . Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory properties . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Mode of Action

It is known that pyrimidines, in general, inhibit the expression and activities of certain vital inflammatory mediators . This suggests that this compound may interact with these targets, leading to changes in their activity and resulting in its anti-inflammatory effects.

Biochemical Pathways

Pyrimidines are known to be involved in various biochemical pathways, including those related to inflammation . Therefore, it is plausible that this compound may affect these pathways, leading to downstream effects related to its anti-inflammatory properties.

Result of Action

Given its potential anti-inflammatory properties, it may lead to a reduction in inflammation at the molecular and cellular levels .

特性

IUPAC Name |

4-methyl-N-propan-2-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6(2)10-8-9-5-4-7(3)11-8/h4-6H,1-3H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUFGAGHUBZOGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2500098.png)

![3-Methyl-5-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2500100.png)

![3-(1,3-Benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2500105.png)

![2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2500106.png)

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide](/img/structure/B2500109.png)

![8-(4-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500113.png)

![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/no-structure.png)

![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid](/img/structure/B2500117.png)

![3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2500118.png)